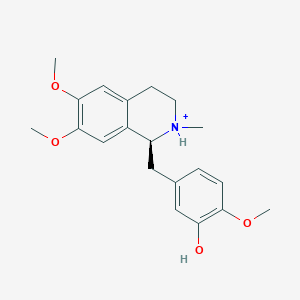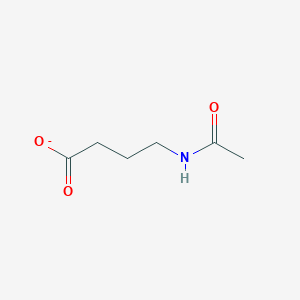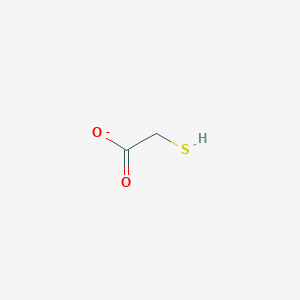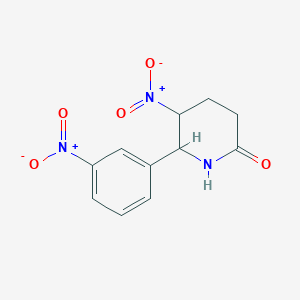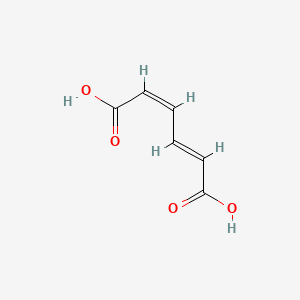
cis,trans-Muconic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis,trans-muconic acid is a muconic acid. It is a conjugate acid of a cis,trans-muconate.
科学的研究の応用
1. Polymer Synthesis Applications cis,cis-Muconic acid is a versatile compound used in polymer synthesis. It has been incorporated into unsaturated polyesters, demonstrating increased glass transition temperatures, although with decreased melting and degradation temperatures (Rorrer et al., 2016). This application is significant for developing new materials with tailored properties.
2. Biological Production Systems The use of E. coli cocultures for producing muconic acid from glycerol represents a promising approach in biological systems (Zhang et al., 2015). This showcases the potential of microbial systems in generating value-added products like muconic acid.
3. Conversion to Bio-based Adipic Acid Muconic acid can be catalytically converted to adipic acid, a key component for producing nylon-6,6. This process involves bioreactor production and several purification steps, demonstrating a pathway towards bio-based nylon production (Vardon et al., 2016).
4. Chemical Process Enhancement Isomerization of cis,cis-muconic acid to trans,trans-muconic acid and further conversion to renewable cyclic dicarboxylic acids have been studied. This process is vital for producing materials like polyester and polyamide (Carraher et al., 2017).
5. Innovative Catalytic Processes Research on iodine-catalyzed isomerization of dimethyl muconate highlights the potential for advancing the state-of-the-art in bio-based chemical production (Settle et al., 2018).
6. Structural Analysis in Chemical Synthesis The complete crystal structures of different isomers of muconic acid have been determined, providing valuable information for various chemical synthesis applications (Zaczek & Korter, 2017).
7. Technoeconomic Analysis in Production A study on the electrochemical conversion of biologically produced muconic acid emphasizes economic aspects and potential roadblocks in scaling up for industrial applications (Matthiesen et al., 2016).
特性
CAS番号 |
1119-73-9 |
|---|---|
分子式 |
C6H6O4 |
分子量 |
142.11 g/mol |
IUPAC名 |
(2Z,4E)-hexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1-,4-2+ |
InChIキー |
TXXHDPDFNKHHGW-HSFFGMMNSA-N |
異性体SMILES |
C(=C/C(=O)O)\C=C/C(=O)O |
SMILES |
C(=CC(=O)O)C=CC(=O)O |
正規SMILES |
C(=CC(=O)O)C=CC(=O)O |
その他のCAS番号 |
505-70-4 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




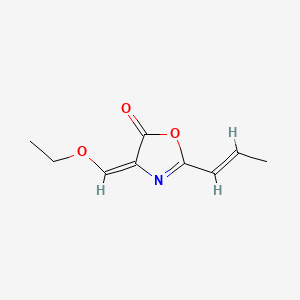

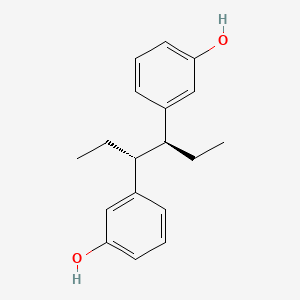
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1236964.png)


